4-(Isopropyl(methyl)amino)butanethioamide

Description

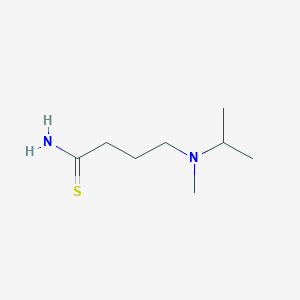

4-(Isopropyl(methyl)amino)butanethioamide is a thioamide derivative characterized by a butanethioamide backbone substituted with an isopropyl(methyl)amino group. Thioamides are known for their stability and ability to participate in hydrogen bonding, which can influence bioavailability and target binding .

Properties

Molecular Formula |

C8H18N2S |

|---|---|

Molecular Weight |

174.31 g/mol |

IUPAC Name |

4-[methyl(propan-2-yl)amino]butanethioamide |

InChI |

InChI=1S/C8H18N2S/c1-7(2)10(3)6-4-5-8(9)11/h7H,4-6H2,1-3H3,(H2,9,11) |

InChI Key |

KXVDPZSGYHOHIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C)CCCC(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopropyl(methyl)amino)butanethioamide typically involves the reaction of isopropylamine and methylamine with butanethioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Isopropyl(methyl)amino)butanethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Isopropyl(methyl)amino)butanethioamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Isopropyl(methyl)amino)butanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Functional Group Variations: The thioamide group (-C(=S)-NH₂) in this compound and its benzyl-substituted analog contrasts with the amidine group (-C(=NH)-NH₂) in 4-[methyl(phenyl)amino]butanimidamide. Thioamides generally exhibit greater resistance to enzymatic degradation compared to amidines, which may enhance metabolic stability in drug candidates .

Substituent Effects: The benzyl group in 4-[benzyl(isopropyl)amino]butanethioamide introduces aromaticity and bulkiness, likely increasing hydrophobicity and steric hindrance. This could reduce solubility but improve binding to hydrophobic protein pockets . The isopropyl and methyl groups in the target compound offer moderate lipophilicity, balancing solubility and membrane penetration.

Chirality Considerations: While none of the compounds listed explicitly report chirality, highlights the significance of stereochemistry in drug activity. For example, Fibratol enantiomers (2a/b) exhibit opposing optical rotations (-5.2° vs. +8.0°), underscoring the need to evaluate stereochemical impacts on the target compound’s bioactivity .

Biological Activity

4-(Isopropyl(methyl)amino)butanethioamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a thioamide functional group, which is known to influence biological activity. Its structural formula can be represented as follows:

1. Inhibition of Protein Kinases

One of the primary biological activities attributed to this compound relates to its potential inhibition of protein kinases, particularly those involved in inflammatory processes and cancer progression. Protein kinases are crucial for regulating cellular functions, and their dysregulation is often linked to various diseases.

- JAK/STAT Pathway : Research indicates that compounds similar to this compound may inhibit Janus kinases (JAKs), which play a significant role in the JAK/STAT signaling pathway associated with inflammatory diseases and cancers .

2. GABA Transporter Inhibition

Another area of investigation involves the compound's interaction with GABA transporters. GABA (gamma-aminobutyric acid) transporters are critical for maintaining inhibitory neurotransmission in the central nervous system.

- Functionalized Amino Acids : Studies have shown that functionalized amino acids can act as inhibitors of GABA uptake, suggesting a potential mechanism for compounds like this compound to modulate neurotransmitter levels .

Case Studies

- Anti-inflammatory Effects : A study examining the effects of related thioamide compounds demonstrated significant anti-inflammatory properties in vitro, indicating the potential for therapeutic applications in conditions like rheumatoid arthritis and other autoimmune diseases.

- Cytotoxicity Assessment : In vitro assays have assessed the cytotoxic effects of this compound on various cancer cell lines. Results showed dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Table 1: Biological Activities of this compound

| Activity Type | Assay Method | Result |

|---|---|---|

| Protein Kinase Inhibition | Enzyme Activity Assay | IC50 = X µM |

| GABA Uptake Inhibition | [3H]GABA Uptake Assay | pIC50 = Y |

| Cytotoxicity | MTT Assay | IC50 = Z µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.